molecular formula C25H42O5 B14382027 Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate CAS No. 88647-06-7

Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate

Cat. No.: B14382027
CAS No.: 88647-06-7
M. Wt: 422.6 g/mol
InChI Key: RZYKRAHBNRGERH-UHFFFAOYSA-N
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Description

Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is a chemical compound with the molecular formula C25H42O5 and a molecular weight of 422.598 g/mol . This compound features a furan ring substituted with a hexyl group and an octyl chain, making it a unique ester derivative of propanedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate typically involves the esterification of propanedioic acid with the corresponding alcohol, 8-(5-hexylfuran-2-yl)octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan ring and ester groups. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is unique due to its combination of a furan ring, a hexyl group, and an octyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

88647-06-7

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

diethyl 2-[8-(5-hexylfuran-2-yl)octyl]propanedioate

InChI

InChI=1S/C25H42O5/c1-4-7-8-13-16-21-19-20-22(30-21)17-14-11-9-10-12-15-18-23(24(26)28-5-2)25(27)29-6-3/h19-20,23H,4-18H2,1-3H3

InChI Key

RZYKRAHBNRGERH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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